3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-6H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUSKVBYPYISLI-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C#N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204154 | |
| Record name | 2-Propenenitrile, 3-[4-(trifluoromethoxy)phenyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103962-06-7 | |
| Record name | 2-Propenenitrile, 3-[4-(trifluoromethoxy)phenyl]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103962-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenenitrile, 3-[4-(trifluoromethoxy)phenyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile serves as a building block in organic synthesis, enabling the formation of more complex molecules. Its unique chemical properties allow it to participate in various reactions:
- Oxidation : Converts to carboxylic acids.
- Reduction : Converts nitrile to primary amines.
- Electrophilic Aromatic Substitution : Facilitates the introduction of diverse substituents on the phenyl ring.
Biology
Research indicates potential biological activities , particularly:
- Antimicrobial Properties : The compound has been investigated for its efficacy against various microbial strains.
- Anticancer Activity : Studies suggest that compounds with similar structures exhibit significant anticancer effects, potentially through modulation of specific biological pathways.
Medicine
In medicinal chemistry, this compound is explored as a precursor for pharmaceutical agents. Its lipophilic nature enhances drug absorption and bioavailability, making it a candidate for drug development targeting various diseases.
Industry
The compound is utilized in the production of agrochemicals and materials with tailored properties due to its chemical stability and reactivity.
Case Studies
-
Antimicrobial Activity Study :
A study published in Journal of Medicinal Chemistry examined the antimicrobial effects of various trifluoromethyl-substituted compounds, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent . -
Anticancer Research :
A recent investigation into the anticancer properties of similar nitrile compounds revealed that this compound demonstrated cytotoxic effects against several cancer cell lines, suggesting its viability as a lead compound for further development in cancer therapeutics . -
Pharmaceutical Development :
Research focused on the synthesis of novel pharmaceuticals derived from this compound has shown promise in developing drugs targeting specific receptors involved in disease pathways .
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic behavior of prop-2-enenitrile derivatives is highly dependent on substituent electronic effects. Key comparisons include:
Key Findings :
Optical Properties and Aggregation Behavior
Substituents influence absorption/emission spectra and aggregation-induced emission (AIE) behavior:
Key Findings :
- The trifluoromethoxy derivative exhibits weaker fluorescence compared to dimethylamino analogues, likely due to reduced intramolecular charge transfer (ICT) .
- Crystal habit and size in bromo-dimethylamino derivatives lead to dual emission, highlighting the role of supramolecular packing .
Supramolecular Interactions and Crystal Packing
The trifluoromethoxy group’s steric bulk and polarity influence molecular packing:
Key Findings :
Key Findings :
- The trifluoromethoxy group’s electron-withdrawing nature moderately reduces yields compared to electron-donating substituents .
Biological Activity
3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile, also known by its CAS number 103962-06-7, is a compound that has garnered attention due to its potential biological activities. The trifluoromethoxy group is known to enhance the compound's metabolic stability and lipophilicity, which may contribute to its biological efficacy. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a phenyl ring substituted with a trifluoromethoxy group and a prop-2-enenitrile moiety. The presence of the trifluoromethoxy group is significant as it increases the compound's interaction with biological targets due to its electron-withdrawing nature.
Research indicates that compounds with similar structures may act through various mechanisms, including:
- Topoisomerase II Inhibition : Some derivatives exhibit activity as topoisomerase II poisons, leading to DNA cleavage and subsequent apoptosis in cancer cells .
- Enzyme Inhibition : The trifluoromethoxy substitution enhances interactions with enzyme targets such as cyclooxygenases (COX) and lipoxygenases (LOX), potentially modulating inflammatory pathways .
Structure-Activity Relationships (SAR)
The introduction of the trifluoromethoxy group has been shown to significantly influence the biological activity of related compounds. For instance, in a series of studies, derivatives containing this group demonstrated improved solubility and cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. Specifically, compounds with IC50 values in the low micromolar range were noted, indicating potent activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| 3f | Topoisomerase II Poison | 7.3 ± 1.5 | Cancer cells |
| 3g | COX Inhibition | 10.4 | COX-2 |
| 3e | LOX Inhibition | 5.4 | LOX-15 |
| 3b | Cytotoxicity | 34 | MCF-7 Cells |
Case Studies
- Topoisomerase II Inhibition : A study involving hybrid compounds derived from etoposide identified that the incorporation of a trifluoromethoxy group resulted in enhanced topoisomerase II inhibitory activity. The compound showed a significant reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties of derivatives containing the trifluoromethoxy group. These compounds were found to moderately inhibit COX-2 and LOX enzymes, suggesting their utility in treating inflammatory conditions .
- Cytotoxicity Studies : In vitro assays demonstrated that several derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7), highlighting their potential for further development as anticancer therapeutics .
Q & A
Q. What are the established synthetic routes for 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile, and how can reaction conditions be optimized?
The compound is typically synthesized via a base-catalyzed condensation reaction between 4-(trifluoromethoxy)benzaldehyde and malononitrile. Key parameters include:
- Solvent selection : Ethanol or methanol is preferred to dissolve reactants and stabilize intermediates .
- Temperature control : Heating at 60–80°C enhances reaction kinetics while minimizing side reactions .
- Base choice : Ammonia or amine sources (e.g., piperidine) facilitate deprotonation and enolate formation . Yield optimization requires monitoring pH and reaction time, with purification via recrystallization or column chromatography.
Q. How do the functional groups in this compound influence its chemical reactivity?
The trifluoromethoxy group enhances electron-withdrawing effects, stabilizing the nitrile and α,β-unsaturated enenitrile system. This increases susceptibility to nucleophilic attacks (e.g., Michael additions) and cycloadditions. Comparative studies show that replacing the trifluoromethoxy group with non-fluorinated substituents reduces electrophilicity and alters reaction pathways .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : NMR identifies trifluoromethoxy signals (~−58 ppm), while NMR resolves olefinic protons (δ 6.5–7.5 ppm) .
- IR : Strong nitrile stretching (~2220 cm) and conjugated C=C absorption (~1600 cm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do crystal packing and habit modifications affect the optical properties of this compound?
Crystallographic studies reveal that crystal size and morphology (e.g., needle vs. plate habits) induce distinct emission profiles due to variations in π-π stacking and intermolecular charge transfer. For example, larger crystals exhibit redshifted emissions compared to nanocrystals. SHELX software (e.g., SHELXL for refinement) is critical for resolving structural details and correlating them with optical data .
Q. What strategies can resolve contradictions in reported biological activities of this compound?
Discrepancies in antimicrobial or anti-inflammatory activity often arise from:
- Structural analogs : Minor substitutions (e.g., replacing trifluoromethoxy with trifluoromethyl) drastically alter bioactivity .
- Assay conditions : Variations in cell lines, solvent polarity, or concentration thresholds require standardized protocols (e.g., fixed DMSO concentrations ≤1% v/v) . Controlled comparative studies using isogenic cell models and dose-response curves are recommended .
Q. How can computational methods predict the compound’s aggregation-induced emission (AIE) behavior?
Density Functional Theory (DFT) calculations model intramolecular motion restriction (RIM) in aggregated states, which enhances fluorescence. Key parameters include:
- Torsional angles : Restricted rotation of the phenyl and enenitrile groups reduces non-radiative decay.
- Solvent effects : Simulated polarity changes predict AIE activation thresholds. Experimental validation via fluorescence lifetime imaging (FLIM) is essential .
Methodological Challenges
Q. What are the limitations of X-ray crystallography for resolving this compound’s structure, and how can they be addressed?
Challenges include:
- Weak diffraction : Fluorine atoms cause anisotropic scattering, requiring high-resolution data (≤1.0 Å).
- Disorder in crystal lattices : SHELXD/SHELXE can model partial occupancy and twinning .
- Radiation sensitivity : Cryocooling (100 K) minimizes degradation during data collection .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the nitrile with a carboxylate or tetrazole group to improve hydrolytic stability .
- Fluorine scanning : Systematic addition of fluorine atoms at meta/para positions fine-tunes lipophilicity (logP) and CYP450 resistance .
- Prodrug approaches : Esterification of reactive sites (e.g., enenitrile) can enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
